molecular formula C16H17N3OS B2870359 N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide CAS No. 1384586-22-4

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide

Cat. No. B2870359
CAS RN: 1384586-22-4
M. Wt: 299.39
InChI Key: MCXXHTSFTGCFMR-UHFFFAOYSA-N
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Description

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide, also known as CTB, is a small molecule that has been extensively studied for its potential therapeutic applications. CTB belongs to the family of benzamide compounds and has been shown to have a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is not fully understood. However, studies have shown that N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide inhibits the activity of enzymes such as topoisomerase II and DNA polymerase, which are involved in DNA replication and cell division. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit the production of inflammatory cytokines and prostaglandins, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of inflammatory cytokines and prostaglandins. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to have antifungal and antibacterial properties. In addition, N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its ability to inhibit the growth of cancer cells and induce apoptosis. This makes it a potential candidate for the development of anticancer drugs. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, one of the limitations of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the research on N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. One direction is the development of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide-based anticancer drugs. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for the development of anticancer drugs. Another direction is the investigation of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide's anti-inflammatory and analgesic effects. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. Finally, the development of more efficient synthesis methods for N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide could help to overcome its low solubility in water, making it easier to administer in vivo.
Conclusion:
In conclusion, N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is a small molecule that has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antifungal, and antibacterial properties. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been investigated for its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation. However, its low solubility in water is a limitation that needs to be addressed. Further research on N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide's mechanisms of action and potential therapeutic applications could lead to the development of new drugs for the treatment of various diseases.

Synthesis Methods

The synthesis of N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide is a multi-step process that involves several chemical reactions. The first step involves the condensation of 2-methyl-1,3-thiazole-4-carboxylic acid with 1-cyanobutane in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate 2-methyl-1,3-thiazole-4-carboxamide. The second step involves the reaction of the intermediate with 3-aminobenzoyl chloride in the presence of a base such as triethylamine to form N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide. The final product is purified by column chromatography to obtain a white crystalline solid.

Scientific Research Applications

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, antifungal, and antibacterial properties. N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has also been investigated for its ability to inhibit the growth of cancer cells by inducing apoptosis. In addition, N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-3-5-14(9-17)19-16(20)13-7-4-6-12(8-13)15-10-21-11(2)18-15/h4,6-8,10,14H,3,5H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXXHTSFTGCFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=CC=CC(=C1)C2=CSC(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanobutyl)-3-(2-methyl-1,3-thiazol-4-yl)benzamide

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